molecular formula C24H25N3O4S B6525812 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-2-(4-methylbenzenesulfonamido)acetamide CAS No. 946338-63-2

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-2-(4-methylbenzenesulfonamido)acetamide

Cat. No.: B6525812
CAS No.: 946338-63-2
M. Wt: 451.5 g/mol
InChI Key: BNILRKXKQYSBCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-2-(4-methylbenzenesulfonamido)acetamide is a complex organic compound that features a carbazole moiety linked to a hydroxypropyl group and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-2-(4-methylbenzenesulfonamido)acetamide typically involves multiple steps:

    Formation of the Carbazole Intermediate: The initial step involves the preparation of the carbazole intermediate. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Hydroxypropylation: The carbazole intermediate is then reacted with an epoxide, such as glycidol, to introduce the hydroxypropyl group. This reaction is usually carried out in the presence of a base like sodium hydroxide.

    Sulfonamide Formation: The final step involves the reaction of the hydroxypropyl carbazole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups on the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-2-(4-methylbenzenesulfonamido)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new therapeutics.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-2-(4-methylbenzenesulfonamido)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The hydroxypropyl and sulfonamide groups can form hydrogen bonds with biological targets, while the carbazole moiety can participate in π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-phenylmethanesulfonamide
  • N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-methoxyphenyl)-4-methylbenzenesulfonamide

Uniqueness

N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-2-(4-methylbenzenesulfonamido)acetamide is unique due to the specific combination of functional groups it possesses. The presence of both a hydroxypropyl group and a sulfonamide group linked to a carbazole moiety provides a distinct set of chemical properties and potential interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-carbazol-9-yl-2-hydroxypropyl)-2-[(4-methylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-17-10-12-19(13-11-17)32(30,31)26-15-24(29)25-14-18(28)16-27-22-8-4-2-6-20(22)21-7-3-5-9-23(21)27/h2-13,18,26,28H,14-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNILRKXKQYSBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.